molecular formula C21H26N2O2 B12251704 N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide

N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide

Cat. No.: B12251704
M. Wt: 338.4 g/mol
InChI Key: YXFLXMISLPHCSA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrrole ring, and a benzoyl group

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide

InChI

InChI=1S/C21H26N2O2/c1-15-8-10-16(11-9-15)21(25)19-13-12-18(23(19)2)14-20(24)22-17-6-4-3-5-7-17/h8-13,17H,3-7,14H2,1-2H3,(H,22,24)

InChI Key

YXFLXMISLPHCSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include lutidine and TBTU as coupling reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key functional proteins involved in the process . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives and pyrrole-containing compounds, such as:

Uniqueness

N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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